molecular formula C9H15NO5 B045372 Diethyl acetamidomalonate CAS No. 1068-90-2

Diethyl acetamidomalonate

Cat. No.: B045372
CAS No.: 1068-90-2
M. Wt: 217.22 g/mol
InChI Key: ISOLMABRZPQKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Diethyl acetamidomalonate (DEAM) is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

DEAM interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . In the synthesis of α-amino acids, DEAM undergoes deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation .

Biochemical Pathways

DEAM affects the biochemical pathways involved in the synthesis of α-amino acids and hydroxycarboxylic acids . For example, phenylalanine can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide . Hydrolysis of the carboxylic acid ester and amide functions then follows along with decarboxylation at increased temperatures .

Pharmacokinetics

It is known that deam is characterized by low water solubility but good solvency in lower alcohols and chloroform , which may influence its bioavailability.

Result of Action

The result of DEAM’s action is the production of α-amino acids or hydroxycarboxylic acids . These compounds are crucial for various biological functions, including protein synthesis and energy production.

Action Environment

The action of DEAM can be influenced by various environmental factors. For instance, the temperature can affect the rate of the chemical reactions involving DEAM . Moreover, the solvents used can impact the solubility and therefore the bioavailability of DEAM . It is also important to note that DEAM should be stored in a dry environment to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl acetamidomalonate involves several steps:

    Preparation of Diethyl Isonitrosomalonate: Diethyl malonate is combined with sodium nitrite in an organic solvent, and acetic acid is added dropwise at a temperature of 0-5°C.

    Reduction and Acetylation: The resulting diethyl isonitrosomalonate is added to acetic acid and acetic anhydride. Zinc powder is then added slowly to carry out the reductive acylation reaction at 50-60°C.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of nitrosation, reduction, and acetylation, with careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Diethyl acetamidomalonate is unique due to its acetylated amino group, which provides additional stability and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

diethyl 2-acetamidopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOLMABRZPQKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061446
Record name Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB] White crystalline powder; [MSDSonline]
Record name Acetamidomalonic acid diethyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3387
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

185 °C @ 20 MM HG
Record name ACETAMIDOMALONIC ACID DIETHYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SLIGHTLY SOL IN HOT WATER & ETHER; SOL IN HOT ALCOHOL
Record name ACETAMIDOMALONIC ACID DIETHYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM ALCOHOL OR BENZENE-PETROLEUM ETHER

CAS No.

1068-90-2
Record name Diethyl acetamidomalonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1068-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamidomalonic acid diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl acetamidomalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl acetamidomalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL (N-ACETYLAMINO)MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDX81E00W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACETAMIDOMALONIC ACID DIETHYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

95-96 °C
Record name ACETAMIDOMALONIC ACID DIETHYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A mixture of 1,4-dioxane, acetic acid and water, obtained from a previous reaction mixture by taking a low-boiling cut, was metered into a stirred mixture of 320.4 g (2.0 mol) of diethyl malonate and 160 g (2.3 mol) of sodium nitrite (technical grade), maintained at 35° C. 12.0 g of water were then metered in and 166 g (207. mol) of acetic acid (96%) were added dropwise over 2 hours. The mixture was allowed to continue reacting for 2 hours at 40° C. and was worked up as described in Example 4. There remained 425 g of light yellow oil, which, after catalytic hydrogenation and recrystallization of the crude product, gave diethyl acetaminomalonate at a yield of 86% of theory, based on the diethyl malonate employed, and with a purity of >99.8 FID area percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320.4 g
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Two
[Compound]
Name
light yellow oil
Quantity
425 g
Type
reactant
Reaction Step Three
Quantity
166 g
Type
solvent
Reaction Step Four
Name
Quantity
12 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Alternatively, diethyl 2-aminomalonate hydrochloride (21.4 g, 100 mmol) and triethylamine (56 mL, 400 mmol, 4.0 eq.) were dissolved in dichloromethane (500 mL) and stirred with acetic anhydride (9.5 mL, 100 mmol, 1.0 eq.) at 0° C. and overnight at r.t. The mixture was washed with brine (2×200 mL) and dried over MgSO4. The organic phase was filtered through a short silica gel column I (6×6 cm, dichloromethane). The product 1 was isolated as a white crystalline solid. Yield: 22.08 g (100%); 99% purity (GC).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

0.67 mol of acetic acid is fed into a mixture made from 0.38 mol of diethyl malonate, 1.14 mol of acetic anhydride and 0.5 mol of sodium nitrite, with stirring, at a temperature of 40° C., in such a way as to prevent the reaction temperature from exceeding 50° C. (metering time: about 3 hours). Stirring is continued for 4 hours at 50° C., followed by cooling to room temperature. Salts derived from the reaction are filtered off, and the salt is then washed with about 100 ml of methyl tert-butyl ether. The sodium acetate from the post precipitation is filtered off, and the mother liquor is mixed with 5 g of platinum/carbon (5%). The mixture is hydrogenated at a hydrogen pressure of 5 bar and a temperature of from 45 to 50° C.Hydrogen uptake ceases after about 4 hours. The mixture is cooled and the pressure released, and some of the solvent is removed by distillation in vacuo. After crystallization of the product the solid is isolated by filtration. This gives a yield of 85% of diethyl acetylaminomalonate.
Quantity
0.67 mol
Type
reactant
Reaction Step One
Quantity
0.38 mol
Type
reactant
Reaction Step Two
Quantity
1.14 mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl acetamidomalonate
Reactant of Route 2
Reactant of Route 2
Diethyl acetamidomalonate
Reactant of Route 3
Reactant of Route 3
Diethyl acetamidomalonate
Reactant of Route 4
Reactant of Route 4
Diethyl acetamidomalonate
Reactant of Route 5
Reactant of Route 5
Diethyl acetamidomalonate
Reactant of Route 6
Diethyl acetamidomalonate
Customer
Q & A

Q1: What is the molecular formula and weight of diethyl acetamidomalonate?

A1: this compound has the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have utilized techniques like Raman spectroscopy to characterize this compound. The Raman cross-section (σR) for the powder form of this compound has been determined to be 3.25 ± 0.26 × 10−29 cm2 for the Raman mode at 2943 cm-1. Additionally, the linewidth (FWHM, Γ) for this mode has been found to be 10.6 ± 0.2 cm-1. []

Q3: What is known about the thermal properties of this compound?

A3: Studies using adiabatic calorimetry reveal that this compound exhibits a solid-liquid phase transition between 344 K and 375 K. The transition temperature (Ttrs) is determined to be 368.72 K with an enthalpy of transition (ΔtrsH) of 34.3 kJ mol-1. The entropy of transition (ΔtrsS) is 93.0 J K-1 mol-1. []

Q4: What are common starting materials for synthesizing this compound?

A4: this compound can be synthesized from diethyl malonate through a multi-step process involving reaction with sodium nitrite and acetic acid to form oximinodiethyl malonate, followed by reduction and acylation using zinc powder and acetic anhydride. [, ]

Q5: How can the yield of this compound synthesis be improved?

A5: Utilizing a phase transfer catalyst during the synthesis of the oximinodiethyl malonate intermediate has been shown to improve the overall yield of this compound. [, ]

Q6: Can this compound undergo alkylation reactions?

A6: Yes, this compound readily undergoes alkylation with various electrophiles. Modified phase-transfer catalysis conditions, utilizing potassium tert-butoxide as a base, have been shown to be particularly effective for alkylation with weak electrophiles. [, ]

Q7: What role does this compound play in the synthesis of α-amino acids?

A7: this compound acts as a glycine equivalent in synthetic routes for various α-amino acids. For instance, it can be alkylated with appropriately substituted alkyl halides, followed by hydrolysis and decarboxylation, to yield the desired amino acid. This strategy has been employed in the synthesis of D-tryptophan, [] β-branched α-amino acids, [, ] and D-methylphenylalanines. []

Q8: How is this compound employed in the synthesis of heterocyclic compounds?

A8: this compound finds application in the synthesis of various heterocycles. It can react with α,β-unsaturated carbonyl compounds like ethyl α,β-dibromoacrylate, leading to the formation of substituted glutaconate derivatives, which can be further manipulated to yield heterocyclic structures like oxazoles. [] It has also been used in the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and its higher analogues. []

Q9: What are some specific applications of this compound in organic synthesis?

A9: this compound is a versatile reagent used in the synthesis of various compounds, including:

  • Amino acids: It serves as a starting material for synthesizing both natural and unnatural amino acids. [, , , , , ]
  • Heterocyclic compounds: It plays a key role in synthesizing various heterocyclic systems like pyrroles, pyrazoles, furans, and hydantoins. [, , , , , , ]
  • Lipidic peptides: It is used in the preparation of lipidic amino acids and their oligomers, which have potential applications in biomaterials and drug delivery. []

Q10: Has this compound been used in the synthesis of biologically active compounds?

A10: Yes, this compound has been employed in the synthesis of various biologically active molecules, including:

  • Root growth modulators: N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides, synthesized from this compound, have shown potent inhibitory activity against the root growth of rape seedlings. []
  • Enzyme inhibitors: Aminophosphonic acids, synthesized using this compound, have demonstrated potential as antagonists for neurotransmitters. []

Q11: Are there any studies exploring the enantioselective reactions of this compound?

A11: Yes, researchers have explored the use of chiral catalysts, such as carbohydrate-based crown ethers, to achieve enantioselective Michael additions of this compound to substrates like nitrostyrene. These reactions offer promising routes to enantiomerically enriched compounds. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.